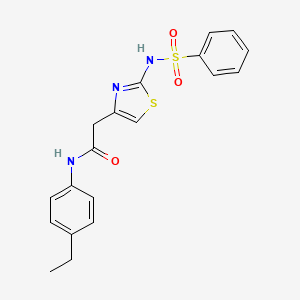
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-ethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N3O3S |
| Molecular Weight | 358.43 g/mol |
| Melting Point | 150-152 °C |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may inhibit or modulate the activity of specific proteins involved in cellular signaling pathways. For instance, studies have shown that similar thiazole derivatives can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in immune response and cell survival .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's sulfonamide group likely contributes to its effectiveness against a range of bacterial strains. For example, compounds with similar thiazole structures have demonstrated antibacterial activity comparable to standard antibiotics like norfloxacin .
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for different compounds, revealing that those with a thiazole moiety exhibited MIC values ranging from 100 to 400 µg/mL against tested pathogens .
Anticancer Activity
Thiazole-based compounds have also been investigated for their anticancer potential. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity against cancer cell lines. For instance, compounds similar to the one showed IC50 values (the concentration required to inhibit cell growth by 50%) below that of standard chemotherapeutics like doxorubicin in various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Presence of sulfonamide | Enhanced antimicrobial activity |
| Substituted phenyl groups | Variable effects on NF-κB activation |
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of thiazole derivatives:
Propiedades
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-14-8-10-15(11-9-14)20-18(23)12-16-13-26-19(21-16)22-27(24,25)17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYPOZIEULPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














